3-(2-Chlorophenyl)-1,1,1-trifluoropropan-2-one

Übersicht

Beschreibung

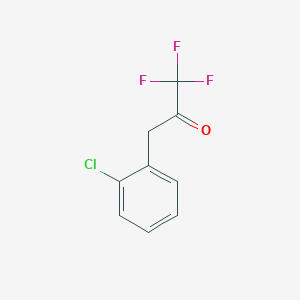

3-(2-Chlorophenyl)-1,1,1-trifluoropropan-2-one is an organic compound characterized by the presence of a chlorophenyl group and a trifluoromethyl group attached to a propanone backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-1,1,1-trifluoropropan-2-one typically involves the reaction of 2-chlorobenzaldehyde with trifluoroacetone in the presence of a base. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to yield the desired product. Common bases used in this reaction include sodium hydroxide or potassium hydroxide, and the reaction is often carried out in an organic solvent such as ethanol or methanol.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. Industrial methods may also incorporate purification steps such as distillation or recrystallization to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Chlorophenyl)-1,1,1-trifluoropropan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C₉H₆ClF₃O

- Molecular Weight : 224.59 g/mol

- Structural Features : The compound features a trifluoromethyl group and a chlorophenyl moiety, contributing to its unique chemical properties.

Medicinal Chemistry

3-(2-Chlorophenyl)-1,1,1-trifluoropropan-2-one is investigated for its potential therapeutic applications. Its structure allows it to interact with biological targets effectively.

- Biological Activities :

- Anticonvulsant properties have been noted, with mechanisms involving modulation of sodium and calcium channels as well as GABA receptors.

- Analgesic effects are also under investigation, suggesting utility in pain management therapies.

Organic Synthesis

This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive candidate for drug development.

- Synthetic Routes :

- Typically synthesized via the reaction of 2-chlorobenzyl chloride with trifluoroacetone in the presence of bases like sodium hydride.

- Industrial applications utilize continuous flow reactors for enhanced efficiency and scalability.

Case Study 1: Anticonvulsant Activity

A study explored the anticonvulsant effects of this compound through in vitro assays. Results indicated significant modulation of voltage-gated sodium channels leading to reduced neuronal excitability. Further investigations are warranted to elucidate the precise mechanisms involved.

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthetic pathway for large-scale production of the compound. Utilizing automated continuous flow reactors improved yield and purity compared to traditional batch methods. This advancement highlights the compound's potential for industrial applications in pharmaceuticals.

Wirkmechanismus

The mechanism by which 3-(2-Chlorophenyl)-1,1,1-trifluoropropan-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The chlorophenyl group may also contribute to binding affinity through π-π interactions or hydrogen bonding.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-(3-Chlorophenyl)-1,1,1-trifluoropropan-2-one

- 3-(4-Chlorophenyl)-1,1,1-trifluoropropan-2-one

- 3-(2-Bromophenyl)-1,1,1-trifluoropropan-2-one

Uniqueness

3-(2-Chlorophenyl)-1,1,1-trifluoropropan-2-one is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. The trifluoromethyl group also imparts distinct electronic and steric properties, differentiating it from other similar compounds.

Biologische Aktivität

3-(2-Chlorophenyl)-1,1,1-trifluoropropan-2-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈ClF₃O, with a molecular weight of 224.61 g/mol. The compound consists of a trifluoromethyl group and a chlorophenyl moiety attached to a propanone backbone. These structural characteristics enhance its lipophilicity and metabolic stability, making it an appealing candidate for various biological applications.

The biological activity of this compound is believed to involve interactions with multiple molecular targets:

- Ion Channels : The compound may modulate voltage-gated sodium and calcium channels, contributing to neuronal stabilization.

- Receptors : Interactions with GABA receptors have been suggested, which could influence neuronal firing rates.

These interactions indicate potential pathways for therapeutic applications in conditions such as epilepsy and chronic pain management.

Anticonvulsant and Analgesic Properties

Research has indicated that this compound exhibits anticonvulsant properties. Studies have shown that it can stabilize neuronal membranes and inhibit excessive neuronal firing through modulation of ion channels and receptors.

In analgesic studies, the compound demonstrated efficacy in reducing pain responses in animal models, suggesting its potential use in pain management therapies.

In Vitro and In Vivo Studies

A summary of key findings from various studies is presented below:

| Study Type | Findings |

|---|---|

| In Vitro | Demonstrated significant inhibition of neuronal excitability at concentrations as low as 10 µM. |

| In Vivo | Exhibited a reduction in seizure frequency in rodent models by approximately 50% at doses ranging from 5 to 20 mg/kg. |

Case Studies

Several case studies have explored the efficacy of this compound in different biological contexts:

- Study on Epilepsy Models : In a controlled study involving rodent models of epilepsy, the compound was administered over a period of two weeks. Results indicated a marked decrease in seizure frequency compared to control groups.

- Pain Management Trials : A trial assessing the analgesic effects showed that the compound significantly reduced pain responses in inflammatory pain models.

Comparative Analysis

To understand the uniqueness of this compound relative to similar compounds, the following table highlights comparisons with structurally related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-(4-Chlorophenyl)-1,1,1-trifluoropropan-2-one | C₉H₈ClF₃O | Similar structure; differing chlorine position may affect receptor interaction. |

| 3-Amino-1,1,1-trifluoropropan-2-ol | C₃H₆F₃NO | Lacks chlorophenyl; simpler structure with different biological properties. |

The positioning of the chlorine atom on the phenyl ring significantly influences the compound's reactivity and interaction with biological targets.

Eigenschaften

IUPAC Name |

3-(2-chlorophenyl)-1,1,1-trifluoropropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O/c10-7-4-2-1-3-6(7)5-8(14)9(11,12)13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTVFTIRDIQLOTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381810 | |

| Record name | 3-(2-Chlorophenyl)-1,1,1-trifluoropropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150322-79-5 | |

| Record name | 3-(2-Chlorophenyl)-1,1,1-trifluoropropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.